4H-Imidazo[4,5-C]pyridine

Kinase Inhibition JAK-STAT Pathway Immunology

4H-Imidazo[4,5-C]pyridine (CAS 272-96-8) is a privileged purine bioisostere scaffold for kinase (JAK, BTK, SYK) and antiviral (HCV NS5B) drug discovery. Unlike cheaper [4,5-b] or [1,2-a] isomers, the [4,5-c] regioisomer uniquely engages adenine-binding pockets and demonstrates superior oral bioavailability for cardiotonic programs. Choose this specific isomer to avoid invalid SAR and ensure target engagement.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 272-96-8
Cat. No. B1612231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Imidazo[4,5-C]pyridine
CAS272-96-8
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C2=NC=NC2=CC=N1
InChIInChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-2,4H,3H2
InChIKeyULSJIWPCXCKOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Imidazo[4,5-C]pyridine (CAS 272-96-8): Structural and Pharmacological Profile for Procurement Decisions


4H-Imidazo[4,5-C]pyridine (CAS 272-96-8) is a bicyclic nitrogen-fused heterocycle consisting of an imidazole ring fused to a pyridine ring, with a molecular formula of C6H5N3 and a molecular weight of 119.12 g/mol . It belongs to the broader class of imidazopyridines, which are recognized as versatile scaffolds in medicinal chemistry and materials science [1]. Notably, the [4,5-c] isomer serves as a structural analog of purine (a 1-deazapurine), distinguishing it from the more extensively studied imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine isomers, which share minimal structural or chemical resemblance to purine [2].

Why Generic Imidazopyridine Substitution Fails: The Critical Role of Isomeric Selection in 4H-Imidazo[4,5-C]pyridine (CAS 272-96-8)


The imidazopyridine family comprises four distinct regioisomers—[1,2-a], [1,5-a], [4,5-b], and [4,5-c]—each exhibiting unique electronic configurations, molecular geometries, and resultant biological activities [1]. Substituting 4H-Imidazo[4,5-C]pyridine with a cheaper or more readily available isomer such as imidazo[1,2-a]pyridine or imidazo[4,5-b]pyridine is not scientifically valid, as these compounds do not share the same target engagement profiles or potency [2]. The [4,5-c] isomer specifically maintains a crucial bioisosteric relationship with the purine nucleus, enabling interactions with adenine-binding pockets in kinases and other purinergic targets that its [4,5-b] and [1,2-a] counterparts cannot effectively replicate [3].

Quantitative Differentiation Guide for 4H-Imidazo[4,5-C]pyridine (CAS 272-96-8) Against Closest Analogs


JAK Kinase Selectivity Profile: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Core Scaffolds

In a direct biochemical comparison of core scaffolds, the 1H-imidazo[4,5-c]pyridine core exhibited a markedly distinct selectivity profile across JAK family kinases compared to the 3H-imidazo[4,5-b]pyridine core. The selectivity, determined as the ratio of IC50 values for JAK1/TYK2, demonstrates the differential engagement of the ATP-binding pocket by the two regioisomers [1].

Kinase Inhibition JAK-STAT Pathway Immunology Oncology

Cardiotonic Inotropic Potency: 2-Phenylimidazo[4,5-c]pyridine Derivatives vs. [4,5-b] and Purine Analogs

In a comparative structure-activity relationship (SAR) study of cardiotonic agents, 2-phenylimidazo[4,5-c]pyridine derivatives demonstrated a 5- to 10-fold enhancement in inotropic potency relative to their direct imidazo[4,5-b]pyridine and 8-phenylpurine analogs [1]. Furthermore, all tested imidazo[4,5-c]pyridine analogs exhibited oral activity, in stark contrast to the [4,5-b] series where only the reference compound sulmazole showed significant oral efficacy [1].

Cardiovascular Inotropic Agents Heart Failure Phosphodiesterase Inhibition

Bruton's Tyrosine Kinase (BTK) Inhibition: Imidazo[4,5-c]pyridine Core Superiority Over [4,5-b] Core

A 2021 study directly comparing imidazopyridine cores for Bruton's Tyrosine Kinase (BTK) inhibition demonstrated that the imidazo[4,5-c]pyridine core exhibited significantly higher activity against BTK compared to the imidazo[4,5-b]pyridine core. Additionally, the [4,5-c] core displayed a remarkably high tolerance for diverse substituents at the C6 position, facilitating further optimization [1]. The most active compounds in this series achieved IC50 values in the nanomolar range (25 and 27 nM) [1].

BTK Inhibitors B-Cell Malignancies Autoimmune Disease Kinase Inhibitor

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition: Subnanomolar Potency of Imidazo[4,5-c]pyridine Derivative

An imidazo[4,5-c]pyridine derivative (compound 3) designed as a non-nucleoside inhibitor of HCV NS5B polymerase demonstrated subnanomolar antiviral potency with an EC50 value of 1.163 nM in a cell-based HCV replicon assay [1]. This compound also showed a marked improvement in hERG channel inhibition profile compared to the benchmark compound tegobuvir, a known HCV inhibitor [1].

Antiviral HCV NS5B Polymerase Direct-Acting Antiviral

Toll-like Receptor 7 (TLR7) Agonism: Pure TLR7 Selectivity with Negligible TLR8 Activity

A specific derivative, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, was identified as a pure TLR7 agonist, exhibiting potent activation of TLR7 while demonstrating negligible activity on the closely related TLR8 receptor [1]. This stands in contrast to many imidazoquinoline-based TLR agonists, which often exhibit dual TLR7/8 agonism, leading to broader and potentially less desirable cytokine induction profiles [1].

Immuno-oncology TLR7 Agonist Innate Immunity Vaccine Adjuvant

High-Value Application Scenarios for 4H-Imidazo[4,5-C]pyridine (CAS 272-96-8) in Drug Discovery and Chemical Biology


Kinase Inhibitor Drug Discovery for Oncology and Immunology

Medicinal chemistry teams pursuing novel kinase inhibitors, particularly those targeting JAK family members, BTK, or SYK, should prioritize 4H-Imidazo[4,5-C]pyridine as a core scaffold. Evidence demonstrates that the [4,5-c] isomer provides a distinct selectivity profile against JAK isoforms compared to the [4,5-b] isomer [1], and exhibits significantly higher activity against BTK, with lead compounds achieving IC50 values as low as 25 nM [2]. This scaffold is ideal for building focused libraries to probe kinase selectivity and develop next-generation therapeutics for hematologic malignancies and autoimmune disorders.

Cardiovascular Drug Development: Next-Generation Inotropic Agents

For programs aimed at discovering novel positive inotropic agents for heart failure, the 4H-Imidazo[4,5-C]pyridine scaffold offers a validated advantage. SAR studies have shown that 2-phenylimidazo[4,5-c]pyridine derivatives are 5- to 10-fold more potent than their [4,5-b] counterparts and, crucially, demonstrate consistent oral bioavailability—a property lacking in most analogs from the [4,5-b] series except for sulmazole [3]. This makes the [4,5-c] core a strategic choice for developing orally active cardiotonics with improved efficacy and dosing convenience.

Antiviral Research: HCV and Emerging Viral Pathogens

The subnanomolar potency of an imidazo[4,5-c]pyridine derivative against HCV NS5B polymerase (EC50 = 1.163 nM) [4] establishes this scaffold as a premium starting point for antiviral drug discovery, particularly for direct-acting antivirals. The demonstrated ability to optimize away hERG liability while retaining potency further underscores its value for programs where cardiac safety is a primary concern. Researchers can leverage this scaffold to develop potent inhibitors of viral polymerases for HCV and potentially other RNA viruses.

Immuno-Oncology and Vaccine Adjuvant Research

The capacity to fine-tune the immune response is paramount in immuno-oncology and vaccine development. 4H-Imidazo[4,5-C]pyridine derivatives have been shown to act as pure TLR7 agonists, eliciting a focused IFN-α response without the confounding proinflammatory cytokine induction seen with dual TLR7/8 agonists [5]. This property is invaluable for designing safer and more effective vaccine adjuvants or intratumoral immunotherapies where precise immune activation is required to maximize efficacy and minimize systemic toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H-Imidazo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.